molecular formula C15H16FNO3 B6429406 ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 2640878-67-5

ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6429406
CAS No.: 2640878-67-5
M. Wt: 277.29 g/mol
InChI Key: HNNYCTFBNFWUCD-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as quinolones and derivatives. Quinolones and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine to form 1-azanaphthalene .


Synthesis Analysis

The synthesis of such compounds generally involves the reaction of aniline with β-dicarbonyl compounds. The synthesis of fluoroquinolones, a class of compounds similar to the one you’re asking about, involves the introduction of a fluorine atom at the C-6 position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The various substituents (ethyl, fluoro, methyl, and carboxylate groups) are attached at different positions on this core .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the functional groups present in the molecule. For instance, the carboxylate group might undergo reactions typical of esters, while the fluoro group might be involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a carboxylate ester group could make it more lipophilic, while the fluoro group could enhance its chemical stability .

Mechanism of Action

Target of Action

The compound ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a derivative of fluoroquinolones . Fluoroquinolones primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones, including this compound, inhibit the function of DNA gyrase and topoisomerase IV . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacteria cannot replicate or repair their DNA, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial DNA replication . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA supercoiling, a critical step in DNA replication . This disruption leads to the cessation of bacterial growth and eventually bacterial cell death .

Pharmacokinetics

Fluoroquinolones, in general, are known for their excellent oral bioavailability and wide distribution in body tissues .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . By preventing DNA replication, the compound causes bacterial cell death, effectively treating bacterial infections .

Action Environment

The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the presence of metal cations such as Mg2+, Al3+, and Fe3+ can interfere with the activity of fluoroquinolones . Additionally, the pH of the environment can also affect the solubility and absorption of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions could involve studying the biological activity of this compound, optimizing its synthesis, or investigating its potential applications, for example, in medicinal chemistry .

Properties

IUPAC Name

ethyl 1-ethyl-7-fluoro-6-methyl-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3/c1-4-17-8-11(15(19)20-5-2)14(18)10-6-9(3)12(16)7-13(10)17/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNYCTFBNFWUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(C(=C2)C)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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